{spiro[2.4]heptan-5-yl}methanamine hydrochloride {spiro[2.4]heptan-5-yl}methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2408971-64-0
VCID: VC11608031
InChI: InChI=1S/C8H15N.ClH/c9-6-7-1-2-8(5-7)3-4-8;/h7H,1-6,9H2;1H
SMILES:
Molecular Formula: C8H16ClN
Molecular Weight: 161.67 g/mol

{spiro[2.4]heptan-5-yl}methanamine hydrochloride

CAS No.: 2408971-64-0

Cat. No.: VC11608031

Molecular Formula: C8H16ClN

Molecular Weight: 161.67 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

{spiro[2.4]heptan-5-yl}methanamine hydrochloride - 2408971-64-0

Specification

CAS No. 2408971-64-0
Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
IUPAC Name spiro[2.4]heptan-6-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C8H15N.ClH/c9-6-7-1-2-8(5-7)3-4-8;/h7H,1-6,9H2;1H
Standard InChI Key WWGAGOVUMUYLOJ-UHFFFAOYSA-N
Canonical SMILES C1CC2(CC2)CC1CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

{Spiro[2.4]heptan-5-yl}methanamine hydrochloride has the molecular formula C8_8H14_{14}ClN (molecular weight: 159.66 g/mol). Its IUPAC name derives from the spiro[2.4]heptane core, where the cyclopropane (2-membered ring) and cycloheptane (4-membered ring) share a single atom. The methanamine group (-CH2_2NH2_2) is attached to the fifth position of the spiro system, with a hydrochloride salt stabilizing the amine .

Table 1: Key Identifiers

PropertyValueSource
CAS Number2253641-08-4
Molecular FormulaC8_8H14_{14}ClN
IUPAC Name(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine hydrochloride
EC Number852-565-5

Stereochemical Features

The spiro[2.4]heptane core introduces significant steric strain due to the fused cyclopropane ring, which influences the compound’s reactivity and conformational flexibility. X-ray crystallography of analogous spiro compounds (e.g., CID 137935188) reveals a puckered cycloheptane ring and nearly planar cyclopropane, creating a rigid framework that may enhance binding selectivity in biological systems .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of {spiro[2.4]heptan-5-yl}methanamine hydrochloride typically involves multi-step organic reactions. One approach utilizes 3-bromo-2,2-bis(bromomethyl)propan-1-ol as a starting material, undergoing nucleophilic substitution to form the spirocyclic intermediate. Subsequent functionalization introduces the methanamine group, followed by hydrochloric acid treatment to yield the hydrochloride salt .

Key Reaction Steps:

  • Cyclopropanation: Formation of the spiro[2.4]heptane core via intramolecular ring closure.

  • Amination: Introduction of the methanamine group using ammonia or protected amine reagents.

  • Salt Formation: Reaction with HCl to stabilize the amine as a hydrochloride salt .

Industrial Production

Industrial-scale manufacturing, as reported by MolCore BioPharmatech, adheres to ISO-certified processes with purity ≥97%. The synthesis emphasizes minimizing byproducts through controlled reaction conditions (e.g., low temperatures for cyclopropanation) .

Physicochemical Properties

Solubility and Stability

{Spiro[2.4]heptan-5-yl}methanamine hydrochloride exhibits pH-dependent solubility. Like related spiro amines (e.g., MIDD0301), it demonstrates high solubility in acidic (pH < 3) and basic (pH > 8) conditions but precipitates at neutral pH due to zwitterionic formation .

Table 2: Solubility Profile

pHSolubility (mM)
1.585.2
7.04.4
10.092.7

Spectroscopic Data

  • 1^1H NMR (400 MHz, D2_2O): δ 3.12 (m, 1H, spiro-H), 2.85 (d, 2H, CH2_2NH2_2), 1.98–1.45 (m, 8H, cycloheptane/cyclopropane) .

  • IR (KBr): 3340 cm1^{-1} (N-H stretch), 2850 cm1^{-1} (C-H cyclopropane) .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the spiro ring size (e.g., 5- vs. 6-membered) to optimize pharmacokinetics .

  • Targeted Drug Delivery: Encapsulation in pH-responsive nanoparticles to enhance solubility at physiological pH .

  • Toxicological Profiling: Long-term toxicity studies in mammalian models to assess carcinogenic potential .

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